molecular formula C22H23N3O2S B2476530 N1-(4-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide CAS No. 896378-18-0

N1-(4-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide

Cat. No. B2476530
CAS RN: 896378-18-0
M. Wt: 393.51
InChI Key: KVRHNZSINMYPMI-UHFFFAOYSA-N
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Description

“N1-(4-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide” is a complex organic compound that contains a 2-aminothiazole scaffold . This scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Literature survey documented that different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .


Synthesis Analysis

The synthesis of 2-aminothiazole derivatives, like the one , involves the reaction of α-halo carbonyl compounds with thioureas or thioamides in the presence of bromine/iodine, silica chloride . This method, known as Hantzsch’s synthesis, was originated in 1887 and is the most frequently used method for the preparation of 2-aminothiazole and their derivatives .


Molecular Structure Analysis

The molecular structure of 2-aminothiazole derivatives is characterized by a five-membered heterocyclic ring containing sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .


Chemical Reactions Analysis

The chemical reactions involving 2-aminothiazole derivatives are diverse and depend on the substituents on the thiazole ring . For instance, the multicomponent reactions of 2-Cyano-N-(4-phenylthiazol-2-yl)acetamide with any of the aromatic aldehydes and malononitrile gave the pyran derivatives .

Mechanism of Action

The mechanism of action of 2-aminothiazole derivatives in anticancer drug discovery is related to their broad pharmacological spectrum . They have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . The MEP surface plays a significant role in drug–target protein interaction .

Future Directions

The future of 2-aminothiazole derivatives in medicinal chemistry and drug discovery research is promising . They have emerged as a promising scaffold in anticancer drug discovery, and their development could decrease drug resistance and reduce unpleasant side effects . The information from the structural modification of 2-aminothiazole to pursue potent anticancers will be useful for future innovation .

properties

IUPAC Name

N'-(4-ethylphenyl)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-3-16-6-10-18(11-7-16)24-21(27)20(26)23-13-12-19-14-28-22(25-19)17-8-4-15(2)5-9-17/h4-11,14H,3,12-13H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRHNZSINMYPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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